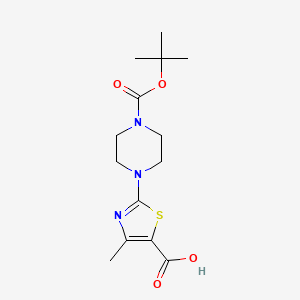
2-(4-(Tert-butoxycarbonyl)piperazin-1-YL)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves various chemical reactions. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . This method demonstrates a cost-effective approach to synthesizing such derivatives.
Molecular Structure Analysis
The molecular structures of the tert-butyl piperazine-1-carboxylate derivatives are characterized by various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray diffraction studies provide detailed insights into the crystal structures, revealing the conformation of the piperazine ring and the dihedral angles between different rings in the molecules . For example, the piperazine ring adopts a chair conformation, and the dihedral angles between the pyrimidine and methoxyphenyl rings vary between molecules .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives participate in condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which involves the reaction between carbamimide and 3-fluorobenzoic acid . These reactions are crucial for creating compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. The crystal and molecular structure reports provide information on unit cell parameters, bond lengths, and angles, which are typical for piperazine-carboxylate structures . Intermolecular interactions such as hydrogen bonding and aromatic π–π stacking contribute to the stability and three-dimensional architecture of the crystals . The derivatives exhibit varying degrees of antibacterial and anthelmintic activities, which are important for their potential therapeutic applications .
科学的研究の応用
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) involved synthesizing a compound similar to 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-4-methylthiazole-5-carboxylic acid, which was characterized using various spectroscopic methods and X-ray diffraction data. This work contributes to the understanding of the structural and chemical properties of such compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- Mhaske et al. (2014) synthesized derivatives related to this compound and evaluated their in vitro antibacterial activity. This research indicates potential applications in antimicrobial therapies (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Pharmaceutical Core Development
- Gumireddy et al. (2021) demonstrated the use of a sterically congested piperazine derivative in pharmaceutical development, highlighting the significance of such compounds in creating new medications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Antimicrobial Activities
- Bektaş et al. (2007) synthesized triazole derivatives incorporating elements similar to the mentioned compound and evaluated their antimicrobial activities. Such studies are crucial in the search for new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Chemical Synthesis and Crystal Structure
- The research by Mamat, Flemming, & Köckerling (2012) on the synthesis and molecular structure of derivatives of N-Boc piperazine provides insights into the molecular structure and potential applications in various fields including pharmaceuticals (Mamat, Flemming, & Köckerling, 2012).
将来の方向性
作用機序
Target of Action
Similar compounds have been used as intermediates in the synthesis of drugs like brexpiprazole , which primarily target serotonin and dopamine receptors in the brain.
Biochemical Pathways
If we consider its potential role as an intermediate in the synthesis of drugs like brexpiprazole , it might indirectly influence the dopaminergic and serotonergic pathways in the brain.
Result of Action
If it acts similarly to compounds it helps synthesize, like brexpiprazole , it might have an impact on neurotransmitter levels in the brain, influencing mood and behavior.
特性
IUPAC Name |
4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-9-10(11(18)19)22-12(15-9)16-5-7-17(8-6-16)13(20)21-14(2,3)4/h5-8H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUKHKNAAXEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S)-2-cyclopropylcyclopropyl]ethanol](/img/structure/B3004496.png)
![4-chlorophenyl 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}ethyl ether](/img/structure/B3004500.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)
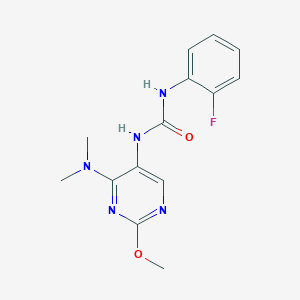

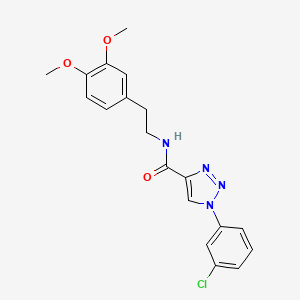
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)
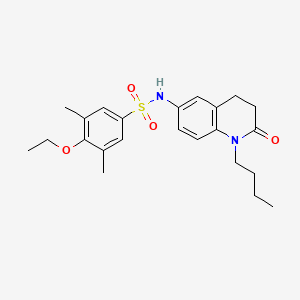
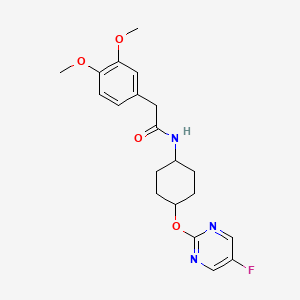
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)
![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)
![2'-(tert-Butoxycarbonyl)-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]-3-carboxylic acid](/img/structure/B3004519.png)